

# Comparative Guide: NMR Spectral Characterization of 2-Methyloctadecanoic Acid

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## Compound of Interest

Compound Name: 2-Methyloctadecanoic acid

CAS No.: 7217-83-6

Cat. No.: B1199060

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## Executive Summary

This guide provides a technical characterization of **2-methyloctadecanoic acid** (2-MOA), a branched-chain fatty acid (BCFA) analogue of stearic acid. Unlike its straight-chain counterpart, 2-MOA features a methyl group at the

-carbon position. This structural modification introduces chirality and significantly alters the molecule's metabolic stability by hindering

-oxidation—a property highly valued in lipid-based drug delivery systems and metabolic probe development.

**Key Differentiator:** The presence of a diagnostic doublet at

1.15 ppm and a multiplet at

2.42 ppm in the

<sup>1</sup>H NMR spectrum serves as the primary validation marker, distinguishing it from the standard triplet observed in stearic acid.

## Structural & Physical Comparison

Before detailed spectral analysis, it is critical to understand how the

-methylation alters physical properties compared to the industry standard, Stearic Acid (Octadecanoic Acid).

**Table 1: Comparative Physicochemical Profile[1][2]**

Feature	Stearic Acid (Standard)	2-Methyloctadecanoic Acid (Target)	Impact on Application
Structure	Linear ( )	Branched ( -methylated )	Branching disrupts lipid packing.
Melting Point	69.3 °C	~54–58 °C	2-MOA increases membrane fluidity in liposomal formulations.
Chirality	Achiral	Chiral (R/S at C2)	Enantiomers may exhibit differential binding affinities.
Metabolic Fate	Rapid -oxidation	-oxidation Blocked	Increases half-life of lipid-conjugated drugs.
Solubility	Low in cold organic solvents	Improved solubility	Easier processing in lipid nanoparticle (LNP) synthesis.

## NMR Spectral Characterization

The following data represents the definitive spectral fingerprint for 2-MOA in Deuterated Chloroform (

).

### H NMR Analysis (Proton)

The

-methyl group creates a distinct splitting pattern that replaces the simple triplet found in stearic acid.

Diagnostic Shifts (vs. Stearic Acid):

- Stearic Acid: The

-protons (

) appear as a triplet at

2.35 ppm (

Hz).

- 2-MOA: The

-proton (

) becomes a methine appearing as a multiplet (sextet-like) at

2.42 ppm. The new

-methyl group appears as a doublet at

1.15 ppm.

**Table 2:**

**H NMR Assignment (400 MHz,**

)

Position	Proton Type	Chemical Shift (ppm)	Multiplicity	Integration	Coupling ( )
C18	Terminal	0.88	Triplet (t)	3H	7.0 Hz
C2-Me	-Methyl	1.15	Doublet (d)	3H	6.9 Hz
C4–C17	Bulk	1.25 – 1.35	Broad Singlet	28H	-
C3	-Methylene	1.40 – 1.70	Multiplet (m)	2H	-
C2	-Methine	2.42	Multiplet (m)	1H	-
-COOH	Carboxylic Acid	10.5 – 12.0	Broad Singlet	1H	-

“

*Technical Insight: The C3 protons (beta-position) in 2-MOA are diastereotopic due to the adjacent chiral center at C2. Consequently, they may appear as complex multiplets rather than the cleaner quintet seen in stearic acid.*

## C NMR Analysis (Carbon)

The introduction of the methyl group shifts the carbonyl resonance and adds a new signal for the methyl carbon.

### Table 3:

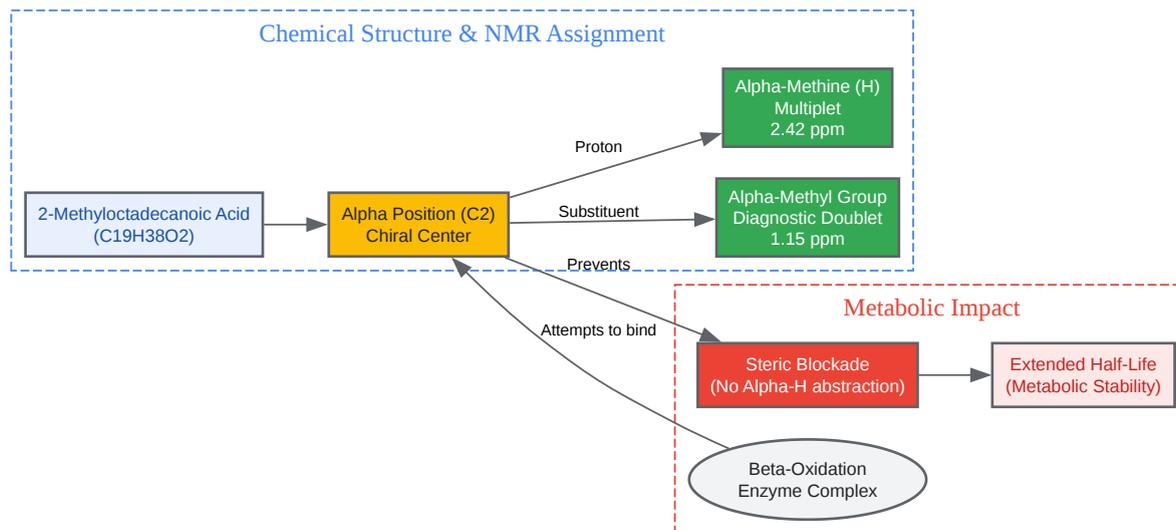
## C NMR Assignment (100 MHz,

Carbon Position	Chemical Shift (ppm)	Note
C1 (Carbonyl)	182.5	Shifted downfield slightly vs straight chain (~180 ppm).
C2 (-CH)	39.4	Diagnostic Peak. Significant shift from ~34 ppm ( ) in stearic acid.
C2-Me (Methyl)	16.8	New peak absent in stearic acid.
C3 (-CH <sub>2</sub> )	33.6	Shielding effect from branching.
C18 (Terminal)	14.1	Standard terminal methyl.

## Visualization of Structural Logic

The following diagram illustrates the structural assignment logic and the metabolic implication of the

-methyl group.



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Figure 1: Structural map correlating NMR signals to the

-methyl modification and its subsequent inhibition of metabolic  
-oxidation.

## Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. The "Self-Validation" steps are critical for confirming that the methylation was successful and the sample is pure.

### Materials

- Solvent:  
  
(99.8% D) with 0.03% TMS (Tetramethylsilane).
- Concentration: 10–15 mg of sample in 0.6 mL solvent.

- Instrument: Minimum 400 MHz NMR spectrometer.

## Step-by-Step Methodology

- Sample Preparation: Dissolve 2-MOA in  
  
. Ensure the solution is clear; turbidity indicates residual salts or moisture.
- Acquisition Parameters:
  - Pulse Angle:
  - Relaxation Delay ( ):  
  
seconds (Crucial for accurate integration of the carboxylic proton).
  - Scans: 16 (Proton), 512+ (Carbon).
- Processing & Phasing: Phase manually to ensure the baseline is flat around the alkyl region (0.8–1.5 ppm).
- Integration (Self-Validation Step):
  - Calibrate: Set the integral of the terminal methyl triplet ( 0.88) to 3.00.
  - Check: Integrate the diagnostic doublet at 1.15.
  - Pass Criteria: The doublet must integrate to 3.00  
  
0.1. If it integrates to < 2.8, the sample may contain unreacted stearic acid impurity.
  - Check: Integrate the  
  
-methine multiplet at

2.42. It must integrate to 1.00.

## Applications in Drug Development

The characterization of 2-MOA is not merely academic; it is a functional quality control step for lipid engineering.

- **Metabolic Stability:** The
  - methyl group prevents the abstraction of the
  - proton required for the dehydrogenation step in mitochondrial
  - oxidation. This forces the molecule to undergo
  - oxidation (a slower pathway) or
  - oxidation, significantly extending the circulation time of lipid-drug conjugates [1].
- **Liposome Fluidity:** In lipid nanoparticle (LNP) formulation, pure stearic acid can create rigid domains that leak payload. 2-MOA introduces steric bulk that disrupts tight packing, lowering the phase transition temperature (  
  
) and improving the flexibility of the delivery vehicle [2].

## References

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## Sources

- [1. 2-Methyloctadecanoic acid | C19H38O2 | CID 111278 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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